2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazino[5,6-b]indole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazinoindole core and sulfanyl and sulfamoyl functional groups, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of 2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized through the cyclization of appropriate precursors, such as isatin derivatives and hydrazine derivatives.
Introduction of the Benzyl Group: The benzyl group can be introduced via alkylation reactions using benzyl halides under basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.
Formation of the Acetamide Linkage: The acetamide linkage can be formed by reacting the intermediate with acetic anhydride or acetyl chloride.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through sulfonation reactions using sulfonyl chlorides.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an inhibitor of the kanamycin resistance enzyme Eis from Mycobacterium tuberculosis, making it a candidate for developing new antitubercular agents.
Biological Studies: The compound’s ability to interact with specific enzymes and proteins makes it useful for studying enzyme inhibition and protein-ligand interactions.
Chemical Biology: Researchers use this compound to explore structure-activity relationships and develop new chemical probes for biological systems.
Pharmaceutical Development: The compound’s unique structure and biological activity make it a potential lead compound for developing new drugs targeting bacterial infections and other diseases.
Mechanism of Action
The mechanism of action of 2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits the kanamycin resistance enzyme Eis by binding to its aminoglycoside binding site, thereby preventing the acetylation of kanamycin and restoring its antibacterial activity . The compound’s sulfanyl and sulfamoyl groups play a crucial role in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide can be compared with other similar compounds, such as:
5-Ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol: This compound has a similar triazinoindole core but differs in the substituents attached to the core.
3-Mercapto-5H-1,2,4-triazino[5,6-b]indole: This compound features a mercapto group instead of a sulfanyl group and lacks the acetamide and sulfamoyl groups.
[1,3]Thiazolo-[3’,2’2,3][1,2,4]triazino[5,6-b]indole: This compound has a thiazolo ring fused to the triazinoindole core, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C24H20N6O3S2 |
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Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C24H20N6O3S2/c25-35(32,33)18-12-10-17(11-13-18)26-21(31)15-34-24-27-23-22(28-29-24)19-8-4-5-9-20(19)30(23)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,31)(H2,25,32,33) |
InChI Key |
AOGOYVRMBSXAMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=C(C=C5)S(=O)(=O)N |
Origin of Product |
United States |
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